Cis-tert-Butyl ((2-hydroxycyclopentyl)methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-tert-butyl N-{[(1R,2R)-2-hydroxycyclopentyl]methyl}carbamate: is a chemical compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a hydroxycyclopentyl moiety, and a carbamate functional group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-tert-butyl N-{[(1R,2R)-2-hydroxycyclopentyl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclopentyl derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the carbamate linkage. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dichloromethane (DCM) at room temperature .
Industrial Production Methods: In an industrial setting, the production of rac-tert-butyl N-{[(1R,2R)-2-hydroxycyclopentyl]methyl}carbamate may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: rac-tert-butyl N-{[(1R,2R)-2-hydroxycyclopentyl]methyl}carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The carbamate group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LAH).
Common Reagents and Conditions:
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LAH in ether at low temperatures.
Substitution: TsCl in pyridine followed by nucleophiles like sodium azide (NaN3) in DMF.
Major Products:
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted carbamate derivatives.
Scientific Research Applications
rac-tert-butyl N-{[(1R,2R)-2-hydroxycyclopentyl]methyl}carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-tert-butyl N-{[(1R,2R)-2-hydroxycyclopentyl]methyl}carbamate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The carbamate group can undergo hydrolysis, releasing the active cyclopentyl moiety, which can interact with biological pathways .
Comparison with Similar Compounds
- rac-tert-butyl N-{[(1R,2R)-2-hydroxycycloheptyl]methyl}carbamate
- rac-tert-butyl N-{[(1R,2R)-2-aminocyclopropyl]methyl}carbamate
- rac-tert-butyl N-{[(1R,2R)-2-amino-2-methylcyclopentyl]methyl}carbamate
Comparison: rac-tert-butyl N-{[(1R,2R)-2-hydroxycyclopentyl]methyl}carbamate is unique due to its specific hydroxycyclopentyl moiety, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the hydroxy group allows for additional hydrogen bonding interactions, enhancing its potential as a biochemical probe .
Properties
Molecular Formula |
C11H21NO3 |
---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
tert-butyl N-[[(1S,2S)-2-hydroxycyclopentyl]methyl]carbamate |
InChI |
InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-7-8-5-4-6-9(8)13/h8-9,13H,4-7H2,1-3H3,(H,12,14)/t8-,9-/m0/s1 |
InChI Key |
SWYKJBCLLWWIHE-IUCAKERBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H]1CCC[C@@H]1O |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCCC1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.